molecular formula C8H16ClNO4 B2892553 (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride CAS No. 2418596-22-0

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2892553
CAS No.: 2418596-22-0
M. Wt: 225.67
InChI Key: JTMVXEDFLJXQKE-HNJRQZNRSA-N
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Description

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H15NO2.ClH. It is a derivative of piperidine, featuring two methoxy groups and a carboxylic acid functional group, which is further modified by hydrochloride to form a salt. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine or its derivatives are commonly used as starting materials.

  • Methylation: The piperidine ring is subjected to methylation reactions to introduce methoxy groups at the 3 and 4 positions. This can be achieved using reagents like methyl iodide in the presence of a base.

  • Carboxylation: The methoxypiperidine is then carboxylated to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide under pressure in the presence of a suitable catalyst.

  • Hydrochloride Formation: The carboxylic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions at the piperidine ring can introduce various functional groups, leading to derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Methoxy-substituted aldehydes or ketones.

  • Reduction Products: Piperidine derivatives with alcohol or amine groups.

  • Substitution Products: Derivatives with different functional groups on the piperidine ring.

Scientific Research Applications

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Piperidine derivatives

  • Other dimethoxypiperidine compounds

  • Carboxylic acid derivatives

Uniqueness: (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and carboxylic acid groups. This combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3R,4S)-3,4-dimethoxypiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-12-6-5-9-4-3-8(6,13-2)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVXEDFLJXQKE-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1(C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNCC[C@]1(C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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